molecular formula C8H8FNO2 B12120195 2-(4-Fluorophenyl)-2-hydroxyacetamide

2-(4-Fluorophenyl)-2-hydroxyacetamide

Cat. No.: B12120195
M. Wt: 169.15 g/mol
InChI Key: UEDQZAQHJDUILA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-hydroxyacetamide is an organic compound that belongs to the class of amides It features a fluorophenyl group attached to a hydroxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-hydroxyacetamide typically involves the reaction of 4-fluoroaniline with glyoxylic acid. The reaction proceeds under mild conditions, often in the presence of a catalyst such as hydrochloric acid. The general reaction scheme is as follows:

    Starting Materials: 4-fluoroaniline and glyoxylic acid.

    Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.

    Catalyst: Hydrochloric acid is used to facilitate the reaction.

    Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves yield and purity. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-hydroxyacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: The major product is 2-(4-Fluorophenyl)-2-oxoacetamide.

    Reduction: The major product is 2-(4-Fluorophenyl)-2-aminoethanol.

    Substitution: The major products depend on the nucleophile used, such as 2-(4-Methoxyphenyl)-2-hydroxyacetamide when using sodium methoxide.

Scientific Research Applications

2-(4-Fluorophenyl)-2-hydroxyacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions due to its structural similarity to natural substrates.

    Medicine: It has potential as a pharmaceutical intermediate in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-hydroxyacetamide involves its interaction with specific molecular targets. The hydroxyacetamide moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity through hydrophobic interactions. These interactions disrupt normal enzymatic functions, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-hydroxyacetamide
  • 2-(4-Bromophenyl)-2-hydroxyacetamide
  • 2-(4-Methylphenyl)-2-hydroxyacetamide

Comparison

2-(4-Fluorophenyl)-2-hydroxyacetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Compared to its chloro, bromo, and methyl analogs, the fluorine atom increases the compound’s lipophilicity and metabolic stability. This makes it more suitable for applications requiring prolonged activity and resistance to metabolic degradation.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-(4-fluorophenyl)-2-hydroxyacetamide

InChI

InChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4,7,11H,(H2,10,12)

InChI Key

UEDQZAQHJDUILA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)N)O)F

Origin of Product

United States

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